3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile
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Overview
Description
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is a chemical compound with the molecular formula C15H10Cl3N5O2 and a molecular weight of 398.63 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile typically involves a multi-step process:
Coupling Reaction: The diazonium salt is then coupled with 2-chloro-4-aminobenzonitrile in an acidic medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Major Products
Scientific Research Applications
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can undergo cleavage under certain conditions, releasing the constituent aromatic amines . These amines can interact with various molecular targets, including enzymes and cellular structures, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Disperse Orange 30: Another azo dye with similar structural features but different substituents.
Disperse Red 1: Shares the azo linkage but has different aromatic rings.
Uniqueness
3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile is unique due to its specific combination of substituents, which confer distinct color properties and reactivity compared to other azo dyes .
Properties
CAS No. |
67874-57-1 |
---|---|
Molecular Formula |
C15H10Cl3N5O2 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
3-[2-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C15H10Cl3N5O2/c16-11-6-9(2-3-14(11)20-5-1-4-19)21-22-15-12(17)7-10(23(24)25)8-13(15)18/h2-3,6-8,20H,1,5H2 |
InChI Key |
YGSBFXRCXYKFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl)NCCC#N |
Origin of Product |
United States |
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